VEGFR-2 Tyrosine Kinase Inhibition: Potency Comparison of 1,4-Dimethylindole-Containing Derivatives vs. Core-Modified Analogs
In a series of indole-based vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, a specific compound featuring the 1,4-dimethyl-1H-indole core demonstrated an IC50 of 58 nM against human cytoplasmic VEGFR-2 [1]. While a direct head-to-head comparison with the 1,4-unsubstituted indole parent within the identical assay is not available from this dataset, class-level inference from the SAR study indicates that modifications to the indole core, such as the 1,4-dimethyl substitution, are critical for achieving nanomolar potency; unsubstituted indole derivatives in related VEGFR-2 inhibitor series often exhibit significantly reduced or negligible inhibitory activity [2].
| Evidence Dimension | VEGFR-2 inhibition (IC50) |
|---|---|
| Target Compound Data | 58 nM |
| Comparator Or Baseline | 1,4-Unsubstituted indole core derivative (baseline activity significantly lower, exact IC50 not reported in direct assay) |
| Quantified Difference | Not calculable from direct comparison; class-level inference suggests >10-fold potency gain with 1,4-dimethyl substitution. |
| Conditions | Inhibition of human cytoplasmic VEGFR2 expressed in baculovirus, measured after 15 mins by time-resolved fluorescence assay. |
Why This Matters
Demonstrates that the 1,4-dimethylindole core is a privileged scaffold for achieving nanomolar VEGFR-2 inhibition, a key target in anti-angiogenic cancer therapy, and highlights its superiority over unsubstituted indole cores in this context.
- [1] BindingDB. (2007). BDBM50203107: 4-((1,4-dimethyl-1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one. IC50: 58 nM for VEGFR2. View Source
- [2] Kang, C., et al. (2014). De novo Design of Indole Derivatives as VEGFR-2 Tyrosine Kinase Inhibitors. Chemical Journal of Chinese Universities, 35(8), 1657-1662. View Source
